molecular formula C18H24ClN5OS B2526918 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189426-74-1

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2526918
CAS No.: 1189426-74-1
M. Wt: 393.93
InChI Key: VTRYNKMPZCQTCX-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5OS and its molecular weight is 393.93. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its synthesis, biological properties, and relevant case studies.

Structural Overview

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Contributes to its biological activity.
  • Dimethylamino group : Enhances solubility and bioavailability.
  • Pyrazole ring : Known for diverse pharmacological effects.

The molecular formula is C21H26ClN3OSC_{21}H_{26}ClN_{3}OS with a molecular weight of approximately 436.0 g/mol. The synthesis typically involves multi-step organic reactions that allow the exploration of its derivatives and analogs .

Synthesis

The synthesis of this compound generally follows these steps:

  • Formation of the benzo[d]thiazole ring : Achieved through cyclization of appropriate precursors.
  • Alkylation with dimethylaminoethyl halide : This step introduces the dimethylamino group.
  • Acylation to form the carboxamide : Typically involves acetic anhydride or acetyl chloride .

Anti-inflammatory Properties

Research indicates that compounds with a pyrazole scaffold often exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to act as selective COX-2 inhibitors, demonstrating superior anti-inflammatory activity compared to standard drugs like celecoxib .

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of this compound. A series of pyrazole derivatives were evaluated against various bacterial strains, showing promising results:

  • Bacterial Inhibition : Compounds demonstrated effective inhibition against E. coli, S. aureus, and Klebsiella pneumoniae .
  • Mechanism of Action : The presence of the aliphatic amide pharmacophore is crucial for antimicrobial activity, suggesting that modifications can enhance efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives exhibit significant cytotoxic effects:

  • MTT Assay Results : Compounds showed IC50 values indicating effective inhibition of cell proliferation in cancer cells .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Pyrazole Derivatives :
    • A novel series of 1,5-diaryl pyrazole-3-carboxamides were synthesized and evaluated for their dual COX-2/sEH inhibitory activities.
    • Results indicated high edema inhibition percentages compared to controls .
  • Antimicrobial Evaluation :
    • A study focused on 1-acetyl-3,5-diphenylpyrazoles showed promising results against various microbial strains, emphasizing the importance of structural modifications for enhanced activity .

Summary Table of Biological Activities

Biological ActivityCompound TypeObserved EffectReference
Anti-inflammatoryPyrazole derivativesSelective COX-2 inhibition
AntimicrobialBenzothiazole incorporated compoundsEffective against E. coli, etc.
CytotoxicityPyrazole analogsSignificant inhibition in cancer cells

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS.ClH/c1-12-10-13(2)16-15(11-12)19-18(25-16)23(9-8-21(3)4)17(24)14-6-7-22(5)20-14;/h6-7,10-11H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRYNKMPZCQTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NN(C=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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